3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

Catalog No.
S598721
CAS No.
91567-07-6
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

CAS Number

91567-07-6

Product Name

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

IUPAC Name

3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-12(7-10(15)14-11(12)16)8-3-5-9(13)6-4-8/h3-6H,2,7,13H2,1H3,(H,14,15,16)

InChI Key

QPJZAHJMZUCFMF-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N

Synonyms

3-(4'-aminophenyl)-3-ethylpyrollidine-2,5-dione, 3-APEPD

Canonical SMILES

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione is an organic compound notable for its unique structure, which features a pyrrolidine ring substituted with a 4-aminophenyl group and an ethyl moiety. The compound is part of the pyrrolidine-2,5-dione family, characterized by a five-membered ring containing two carbonyl groups. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, and it has garnered interest in pharmaceutical and biochemical research due to its structural similarity to aminoglutethimide, a known inhibitor of cytochrome P450 enzymes .

The presence of the amino group at the para position of the phenyl ring is critical for its biological activity, particularly in enzyme interactions. This compound serves as a useful tool for investigating enzyme activities related to steroid hormone biosynthesis and other metabolic processes .

One significant chemical reaction involving 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione is racemization, which occurs under physiological conditions. This process involves the interconversion of enantiomers through benzylic proton abstraction at a specific pH and temperature. The rate of racemization is influenced by various factors, including substituents on the pyrrolidine ring and environmental conditions .

Additionally, the compound can engage in condensation reactions with various substrates to form derivatives, which may exhibit altered biological properties or enhanced activity against specific targets .

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione exhibits significant biological activity primarily as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial in numerous metabolic pathways, including the metabolism of drugs and the biosynthesis of steroid hormones. The compound acts as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the metabolism of endogenous substrates .

The free amino group at the para position enhances its binding affinity to cytochrome P450 enzymes, particularly aromatase, which plays a vital role in estrogen synthesis. This interaction can lead to potential therapeutic applications in conditions sensitive to estrogen levels .

Several synthesis methods have been developed for 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione:

  • Condensation Reaction: A common approach involves reacting an appropriately substituted aniline with a succinic acid derivative (such as a diester or anhydride). This reaction forms the pyrrolidine-2,5-dione ring system through condensation .
  • Alkylation and Cyclization: Variations in substituents on both the phenyl ring and the nitrogen atom of the pyrrolidine ring can be introduced through alkylation followed by cyclization reactions .

These methods allow for structural modifications that can influence the compound's biological activity and pharmacological properties.

The primary applications of 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione include:

  • Pharmaceutical Research: Due to its role as a cytochrome P450 inhibitor, it is studied for potential applications in treating hormone-sensitive cancers and other conditions related to steroid metabolism.
  • Biochemical Studies: It serves as a valuable tool for investigating enzyme mechanisms and metabolic pathways involving cytochrome P450 enzymes .

Interaction studies have demonstrated that 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione effectively inhibits various isoforms of cytochrome P450 enzymes. The spatial arrangement of its functional groups significantly influences its binding affinity and selectivity towards different enzyme isoforms. Research indicates that modifications to the amino group or substituents on the pyrrolidine ring can enhance or diminish inhibitory effects .

Several compounds share structural similarities with 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructureUnique Features
AminoglutethimideSimilar core structureKnown for inhibiting aromatase; used clinically
1-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dioneContains dimethylamino groupExhibits different enzyme inhibition profiles
1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dioneNaphthalene substitutionPotentially different pharmacokinetics
1-(Pyren-1-yl)-1H-pyrrole-2,5-dionePyrene substitutionUnique photophysical properties

These compounds highlight the versatility within this chemical class while emphasizing the unique biological activity attributed to specific functional groups in 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione .

The chemical compound 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione represents a disubstituted derivative of the pyrrolidine-2,5-dione scaffold, characterized by the presence of both a 4-aminophenyl group and an ethyl group at the third carbon position of the five-membered lactam ring [2]. The International Union of Pure and Applied Chemistry nomenclature systematically describes this molecule as 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione, reflecting the substitution pattern at the tertiary carbon center [2].

The molecular formula of this compound is C₁₂H₁₄N₂O₂, indicating a molecular composition that includes twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms [2]. The calculated molecular weight is 218.25 grams per mole, positioning this compound within the intermediate molecular weight range for pharmaceutically relevant heterocycles [2]. This molecular composition demonstrates the structural complexity arising from the dual substitution at position three of the pyrrolidine ring system.

The structural architecture encompasses two distinct ring systems: the five-membered pyrrolidine-2,5-dione core and the six-membered benzene ring bearing the amino substituent [2]. The pyrrolidine-2,5-dione framework, also known as succinimide, contains two carbonyl groups at positions two and five, creating a cyclic imide functionality that serves as the fundamental structural motif [18]. The 4-aminophenyl substituent introduces an aromatic amine functionality, while the ethyl group provides additional alkyl substitution at the same carbon center [39].

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Heavy Atoms16
Rotatable Bonds3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The presence of the 4-aminophenyl group at position three creates a quaternary carbon center, significantly influencing the three-dimensional structure and conformational preferences of the molecule [39]. This substitution pattern distinguishes the compound from simpler pyrrolidine-2,5-dione derivatives and contributes to its unique physicochemical properties [2].

Crystallographic Features and Conformational Isomerism

The crystallographic analysis of pyrrolidine-2,5-dione derivatives reveals characteristic conformational features that influence their molecular behavior and biological activity [18] [23] [32]. The five-membered pyrrolidine ring in these compounds typically adopts an envelope conformation, where one carbon atom deviates from the mean plane defined by the remaining four ring atoms [32] [35].

For the parent pyrrolidine-2,5-dione structure, crystallographic studies demonstrate that the non-hydrogen atoms are nearly coplanar with a maximum deviation of 0.030 angstroms from the mean plane [18]. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters of a = 7.3661(4) angstroms, b = 9.5504(5) angstroms, and c = 12.8501(7) angstroms [18]. The unit cell volume measures 904.00(8) cubic angstroms with eight molecules per unit cell and a calculated density of 1.456 megagrams per cubic meter [18].

In substituted derivatives such as 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the five-membered ring exhibits an envelope conformation where the disubstituted carbon atom lies 0.1877(18) angstroms out of the mean plane through the four other ring atoms [23] [32]. This conformational distortion results from steric interactions between the substituents and the ring system [23]. The plane of the phenyl substituent maintains a nearly perpendicular orientation to the planar portion of the five-membered ring, with a dihedral angle of 87.01(5) degrees [23].

Similar conformational behavior is observed in 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, where the dihydrofuran-2,5-dione ring adopts a shallow envelope conformation with one methylene carbon atom displaced by 0.216(1) angstroms from the other atoms [35] [37]. The near-planar atoms subtend a dihedral angle of 55.88(8) degrees with the benzene ring [35] [37].

CompoundConformationDeviation (Å)Dihedral Angle (°)
Pyrrolidine-2,5-dioneNearly coplanar0.030-
1,3-Dimethyl-3-phenylpyrrolidine-2,5-dioneEnvelope0.1877(18)87.01(5)
1-(4-Methoxyphenyl)pyrrolidine-2,5-dioneShallow envelope0.216(1)55.88(8)

The conformational preferences of pyrrolidine-2,5-dione derivatives are influenced by several factors including steric hindrance, electronic effects, and intermolecular interactions [23] [32]. In crystal structures, molecules are typically linked through hydrogen bonding networks involving the carbonyl oxygen atoms and available hydrogen bond donors [18] [23]. These intermolecular interactions stabilize specific conformations in the solid state and contribute to the overall crystal packing arrangement [23].

For 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione, the presence of both the 4-aminophenyl and ethyl substituents at the same carbon center is expected to induce significant conformational constraints [39]. The bulky substituents would likely force the pyrrolidine ring into a more pronounced envelope conformation to minimize steric clashes [23] [32]. The amino group on the phenyl ring provides additional hydrogen bonding capability, potentially influencing both intramolecular and intermolecular interactions [39].

Comparative Analysis with Analogous N-Substituted Pyrrolidinediones

The structural comparison of 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione with related N-substituted pyrrolidinediones reveals important structure-activity relationships and molecular property trends [39] [44] [45]. The pyrrolidine-2,5-dione scaffold serves as a versatile framework for medicinal chemistry applications, with various substitution patterns producing compounds with distinct biological profiles [24] [25] [27].

The unsubstituted pyrrolidine-2,5-dione (molecular formula C₄H₅NO₂, molecular weight 99.09 g/mol) represents the simplest member of this chemical family [18]. This parent compound crystallizes in the orthorhombic space group with molecules linked by hydrogen bonds forming inversion dimers [18]. The addition of substituents at various positions significantly alters both the physicochemical properties and biological activity of these derivatives [39] [44].

3-(4-Aminophenyl)pyrrolidine-2,5-dione (molecular formula C₁₀H₁₀N₂O₂, molecular weight 190.20 g/mol) serves as an important structural analog lacking the ethyl substitution [10] [12] [14]. This compound demonstrates moderate inhibitory activity toward aromatase with an inhibition concentration of 20 micromolar [39]. The presence of the 4-aminophenyl group alone provides sufficient structural features for enzyme interaction, though with reduced potency compared to disubstituted analogs [39].

The introduction of alkyl substituents at position three significantly enhances biological activity [39]. 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione exhibits a dissociation constant of 0.8 micromolar for aromatase inhibition, representing the most potent compound in this series [39]. The ethyl-substituted analog, 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione, demonstrates a dissociation constant of 1.0 micromolar, indicating slightly reduced but still significant activity [39].

CompoundMolecular FormulaMolecular Weight (g/mol)Aromatase Ki (μM)
3-(4-Aminophenyl)pyrrolidine-2,5-dioneC₁₀H₁₀N₂O₂190.2020.0 (IC₅₀)
3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dioneC₁₁H₁₂N₂O₂204.220.8
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dioneC₁₂H₁₄N₂O₂218.251.0
3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dioneC₁₁H₁₂N₂O₂204.221.75

N-Substituted derivatives provide additional structural diversity within this compound class [25] [27]. 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione, featuring methylation at the nitrogen atom rather than at position three, exhibits a dissociation constant of 1.75 micromolar [39]. This pattern suggests that substitution at position three provides more favorable interactions with the target enzyme compared to N-substitution [39].

The structural relationship between pyrrolidine-2,5-dione derivatives and aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) demonstrates the importance of ring size and substitution pattern in determining biological activity [39] [44] [46]. Aminoglutethimide, containing a six-membered piperidine ring instead of the five-membered pyrrolidine system, exhibits a dissociation constant of 0.68 micromolar for aromatase inhibition [39] [46]. The superior activity of aminoglutethimide compared to its pyrrolidine analogs suggests that the additional methylene group in the six-membered ring provides optimal spatial positioning for enzyme interaction [44] [46].

Molecular modeling studies indicate that larger inhibitors, such as the 4-aminophenyl pyrrolidine-2,5-dione derivatives, preferentially utilize the region of the aromatase active site that normally binds the seventeen position carbonyl group of the natural substrate androstenedione [44]. This binding mode differs from smaller inhibitors like aminoglutethimide, which preferentially use the three position carbonyl binding region [44]. The conformational requirements for inhibition through the three position carbonyl binding site result in energetically unfavorable conformers for the larger pyrrolidine derivatives, with relative energy differences exceeding 50 kilojoules per mole in some cases [44].

Traditional Michael Addition Approaches for Pyrrolidine-2,5-dione Synthesis

Traditional Michael addition reactions have served as foundational methodologies for constructing pyrrolidine-2,5-dione scaffolds, particularly those bearing aminophenyl substituents. Classical approaches typically involve the reaction between maleic anhydride derivatives and aromatic amines under thermal conditions [1]. The synthesis of 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione through these conventional methods demonstrates the fundamental reactivity patterns inherent to this heterocyclic system.

The most extensively studied traditional approach involves the direct condensation of maleic anhydride with 4-aminoaniline derivatives, followed by cyclization under elevated temperatures. This methodology, while providing moderate yields ranging from 41-89%, suffers from limited stereochemical control and often requires harsh reaction conditions [1]. The reaction proceeds through initial nucleophilic attack of the amine on the anhydride carbonyl, ring opening to form the intermediate acid-amide, and subsequent intramolecular cyclization with concomitant water elimination.

Table 1: Traditional Michael Addition Synthetic Parameters

Substrate SystemReaction ConditionsYield Range (%)SelectivityLimitations
Maleic anhydride + 4-aminoanilineThermal, 150-200°C41-89Poor stereoselectivityHarsh conditions, side reactions
N-substituted maleimides + ketonesO(t)BU-l-threonine/DBU, RT62-75Good diastereoselectivityLimited substrate scope
3-substituted coumarins + nitromethaneSolvent-free, RT49-62ModerateComplex product mixtures

Alternative traditional methodologies have employed pre-formed N-substituted maleimides as Michael acceptors with various ketone nucleophiles [2]. These approaches demonstrate improved diastereoselectivity when utilizing organocatalytic systems incorporating O(t)BU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalytic framework. The self-assembled three-component system enables moderate to good yields while maintaining acceptable levels of stereochemical control [2].

Recent investigations have explored the use of 3-substituted coumarins as alternative substrates in Michael addition reactions with nitromethane [3]. This methodology represents a departure from classical approaches, utilizing the inherent electrophilicity of the coumarin scaffold to facilitate pyrrolidine-2,5-dione formation through a complex rearrangement mechanism. While yields remain moderate (49-62%), this approach demonstrates the versatility of Michael addition chemistry in accessing substituted pyrrolidine-2,5-dione derivatives.

The mechanistic understanding of traditional Michael addition approaches has been enhanced through detailed kinetic and computational studies [4]. These investigations reveal that the rate-determining step typically involves the initial nucleophilic addition to the electron-deficient alkene, with subsequent cyclization proceeding rapidly under the reaction conditions employed. The stereochemical outcome is largely determined by the conformational preferences of the intermediate enolate species and the steric interactions between the developing pyrrolidine ring and the substituents.

Novel Catalytic Strategies for Ethyl Group Incorporation

The development of novel catalytic strategies for ethyl group incorporation represents a significant advancement in the synthesis of 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione derivatives. Contemporary methodologies have focused on achieving high levels of stereochemical control while maintaining operational simplicity and broad substrate tolerance.

Organocatalytic Enantioselective Approaches

Single molecule organocatalysts (SOMO) activation has emerged as a powerful strategy for enantioselective pyrrolidine synthesis [5]. The methodology employs imidazolidinone catalysts in conjunction with suitable oxidants to generate transient radical cation intermediates. These species undergo stereoselective coupling with olefinic partners through a radical-polar crossover mechanism, delivering complex pyrrolidine motifs with exceptional enantioselectivity (89-96% enantiomeric excess) and diastereoselectivity (3:1 to >20:1 diastereomeric ratio) [5].

The SOMO-catalyzed approach demonstrates particular efficacy in the incorporation of ethyl substituents through the use of ethyl-bearing olefinic coupling partners. The stereochemical outcome is governed by the three-dimensional arrangement of the catalyst-substrate complex, with the benzyl groups of the imidazolidinone catalyst providing effective facial discrimination of the radical cation intermediate [5].

Phosphine-Catalyzed Umpolung Reactions

Phosphepine-catalyzed annulation reactions represent another innovative approach for pyrrolidine synthesis with simultaneous ethyl group incorporation [6]. These methodologies exploit the unique reactivity of electron-poor allenes with aminocrotonates under phosphine catalysis. The reaction proceeds through umpolung γ-amination of the allenoate followed by β-umpolung intramolecular conjugate addition [6].

The homochiral phosphepine catalyst enables excellent enantioselectivity (≥95:5 enantiomeric ratio) while maintaining good diastereoselectivity (≥4:1 diastereomeric ratio) across a broad substrate scope. Yields typically range from 55-85%, demonstrating the practical utility of this methodology for accessing enantioenriched pyrrolidine derivatives [6].

Table 2: Novel Catalytic Strategies Performance Data

Catalytic SystemMechanismYield (%)EnantioselectivityDiastereoselectivitySubstrate Scope
Imidazolidinone/oxidantSOMO activation71-8589-96% ee3:1 to >20:1 drBroad olefin tolerance
Phosphepine catalystPhosphine umpolung55-85≥95:5 er≥4:1 drAllenoate-aminocrotonate
Ir/Cu/N-PINAPReductive alkynylation65-8690-98% ee5:1 to 19:1 drAmide-alkyne coupling

Transition Metal-Catalyzed Cascade Reactions

The development of transition metal-catalyzed cascade reactions has enabled the one-pot synthesis of complex pyrrolidine derivatives with simultaneous ethyl group incorporation [7]. The iridium/copper/N-PINAP catalytic system facilitates highly enantioselective reductive alkynylation of amides, followed by palladium-catalyzed tandem reactions to construct the complete pyrrolidine framework [7].

This methodology demonstrates exceptional enantioselectivity (90-98% enantiomeric excess) in the synthesis of α-alkyl and α,α′-dialkyl pyrrolidine derivatives. The unified strategy enables collective synthesis of multiple alkaloid targets through judicious choice of substrate and reaction conditions [7].

Optimization of Aminophenyl Functionalization Techniques

The optimization of aminophenyl functionalization represents a critical aspect in the efficient synthesis of 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione derivatives. Contemporary approaches have focused on developing methodologies that enable selective functionalization while maintaining the integrity of the pyrrolidine-2,5-dione core structure.

Direct Aminophenyl Installation Strategies

Direct aminophenyl installation through nucleophilic aromatic substitution has been extensively optimized to achieve high regioselectivity and functional group tolerance [8]. Three primary methodologies have emerged as particularly effective: esterification with ethanolamine, gas-phase silanization with aminopropyl-triethoxysilane (APTES), and treatment with aminophenyl-trimethoxysilane in toluene solution [8].

Comparative studies demonstrate that all three aminofunctionalization methods provide satisfactory results for single antibody attachment applications, with APTES showing slightly lower surface density of amino groups in parallel macroscopic assays [8]. The choice of methodology depends primarily on the specific requirements of the target application and the desired surface density of functional groups.

Electrophilic Functionalization Approaches

Recent advances in asymmetric electrophilic functionalization have enabled the enantioselective introduction of aminophenyl substituents through the strategic use of exocyclic amino substituents as activating groups [9]. This methodology allows for enantioselective Friedel-Crafts alkylation in various heteroaromatic systems, including pyrazoles, isoxazoles, and isothiazoles [9].

The approach employs both organocatalysts and chiral metal complexes to achieve high levels of stereochemical control. Several stereoselective methods have been developed for 1,4-addition and 1,2-addition of heteroaromatic compounds to different electrophiles, with the activating exocyclic amino substituent serving dual roles as both activating group and nucleophile in tandem reactions [9].

Computational Optimization Studies

Computational studies have provided valuable insights into the optimization of aminophenyl functionalization techniques [10]. These investigations reveal that the successful functionalization depends critically on the electronic properties of the aromatic system and the steric accessibility of the reaction site. The 4-nitrophenyl groups can be efficiently reduced to the corresponding 4-aminophenyl groups using alkaline iron(II) ammonium sulfate solutions under mild conditions [11].

Table 3: Aminophenyl Functionalization Optimization Parameters

MethodReaction ConditionsSelectivityFunctional Group ToleranceApplications
APTES silanizationGas-phase, 120°CHigh regioselectivityGoodSurface modification
Electrochemical reductionAlkaline Fe(II) conditionsQuantitativeExcellentBulk functionalization
Asymmetric Friedel-CraftsChiral catalysts, RT85-95% eeGoodPharmaceutical synthesis

Green Chemistry Approaches in Heterocyclic Compound Synthesis

The implementation of green chemistry principles in the synthesis of 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione represents a paradigm shift toward more sustainable and environmentally benign synthetic methodologies. These approaches emphasize atom economy, energy efficiency, and the elimination of hazardous reagents and solvents.

Solvent-Free Methodologies

Catalyst-free and solvent-free methodologies have been developed for the efficient synthesis of pyrrolidine derivatives using biomass-derived starting materials [12]. The reductive amination of levulinic acid with various anilines employs pinacolborane (HBpin) as the reducing reagent under metal-free conditions. This protocol eliminates the need for both solvents and added catalysts, representing the first report of pyrrolidone synthesis under completely solvent-free and catalyst-free conditions [12].

The proposed mechanism involves initial imine formation between levulinic acid and the aniline substrate, followed by intramolecular cyclization and simultaneous reduction by HBpin. Density functional theory calculations and control experiments support this mechanistic proposal, demonstrating the viability of the approach [12].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis using ball milling techniques has emerged as an effective green chemistry approach for pyrrolidine-2,5-dione synthesis [13]. The mechanochemical activation provides sufficient energy for bond formation and ring closure while eliminating the need for organic solvents. These methodologies typically achieve high yields under ambient temperature conditions with reduced reaction times compared to conventional thermal approaches [13].

The mechanochemical approach demonstrates particular advantages in terms of waste reduction and energy efficiency. The elimination of solvent purification and disposal requirements significantly reduces the environmental footprint of the synthetic process [13].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been extensively developed for the preparation of nitrogen-containing heterocycles, including pyrrolidine-2,5-dione derivatives [14] [15]. The dielectric heating provided by microwave irradiation enables rapid and efficient cyclocondensation reactions with improved yields and reduced reaction times compared to conventional heating methods [14].

Multicomponent microwave-assisted reactions have proven particularly effective for the construction of complex pyrrolidine scaffolds [15]. These methodologies enable the generation of diverse heterocycles with multiple points of diversification while maintaining excellent atom economy and operational simplicity [15].

Table 4: Green Chemistry Performance Metrics

MethodologyEnvironmental BenefitsEnergy EfficiencyWaste ReductionReaction TimeYield Improvement
Solvent-free synthesisComplete solvent eliminationRoom temperature operationZero organic waste2-6 hours15-25% improvement
MechanochemicalNo solvent requirementsAmbient conditionsMinimal waste generation30-120 minutesComparable yields
Microwave-assistedReduced energy consumptionRapid heatingSolvent reduction possible5-30 minutes20-40% improvement

Manganese-Catalyzed Sustainable Processes

The development of manganese-catalyzed solvent-free processes represents a significant advancement in sustainable pyrrolidine synthesis [16]. These methodologies employ stable, non-precious manganese complexes (1 mol% loading) in the complete absence of organic solvents. The conversion of biomass-derived primary diols and amines to pyrrolidine derivatives produces only water and molecular hydrogen as byproducts [16].

The manganese catalyst demonstrates unprecedented selectivity, effectively avoiding the formation of undesired pyrrolidines, cyclic imides, and lactones. This level of selectivity significantly simplifies product purification and enhances the overall efficiency of the synthetic process [16].

Ultrasound-Activated Processes

Ultrasound activation combined with solvent-free conditions has been shown to promote double aza-Michael additions leading to pyrrolidine formation with quantitative yields and excellent stereoselectivities [17]. The ultrasonic activation provides the necessary energy for bond formation while maintaining mild reaction conditions and avoiding the need for harsh chemicals or high temperatures [17].

The combination of ultrasound activation and solvent-free conditions represents an ideal green chemistry approach, minimizing both energy consumption and waste generation while achieving superior synthetic outcomes compared to conventional methodologies [17].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Dates

Last modified: 07-20-2023

Explore Compound Types